molecular formula C15H18N2O2 B2494091 ethyl 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate CAS No. 103409-93-4

ethyl 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

Cat. No. B2494091
CAS RN: 103409-93-4
M. Wt: 258.321
InChI Key: QKYTXDOYQSTMNM-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate, also known as EDMPPC, is an organic compound which has been studied for its potential applications in the scientific research field. This compound has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations.

Scientific Research Applications

Structural and Spectral Investigations

Research on pyrazole-4-carboxylic acid derivatives, including ethyl 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate, has focused on their structural and spectral properties. Studies involving combined experimental and theoretical approaches, including density functional theory (DFT) and time-dependent TD-DFT methods, provide insights into the molecular geometry, electronic structure, and spectroscopic characteristics of these compounds (Viveka et al., 2016).

Synthesis and Characterization

The synthesis and characterization of various pyrazole derivatives, including this compound, have been extensively studied. These studies involve the preparation of pyrazole esters through condensation reactions and their structural confirmation using methods like X-ray diffraction, IR, NMR, and thermo gravimetric analysis (Viveka et al., 2016).

Antimicrobial and Anticancer Potential

Novel pyrazole derivatives have been synthesized from this compound and evaluated for their antimicrobial and anticancer activities. Some of these compounds have shown higher anticancer activity than reference drugs, indicating their potential in medical research (Hafez et al., 2016).

Fungicidal and Plant Growth Regulation

The synthesis of specific pyrazole derivatives has demonstrated fungicidal and plant growth regulation activities. These findings suggest potential applications in agriculture and pest control (Minga, 2005).

Corrosion Inhibition

Pyrazole derivatives, including those synthesized from this compound, have been studied as corrosion inhibitors for mild steel. Their effectiveness in preventing corrosion suggests applications in industrial processes, such as pickling (Dohare et al., 2017).

Computational Studies

Computational studies, including quantum chemical calculations, have been conducted on pyrazole derivatives to understand their molecular interactions, electronic properties, and potential applications in nonlinear optical (NLO) materials (Singh et al., 2013).

properties

IUPAC Name

ethyl 3,5-dimethyl-1-(4-methylphenyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-5-19-15(18)14-11(3)16-17(12(14)4)13-8-6-10(2)7-9-13/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYTXDOYQSTMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Similar to Example 1, p-tolylhydrazine (10 mmol, 1.8 g) and 2-acetyl-3-oxo-butyric acid ethyl ester (10 mmol, 1.7 g) were mixed in a solution of 50% pyridine in ethanol. The solvents were removed under vacuum. The named product was purified over silica gel (m.p. 47° C.–49° C.).
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